Cas no 2028518-86-5 (2-(1-cyclohexylpropan-2-yl)aminoacetonitrile)

2-(1-cyclohexylpropan-2-yl)aminoacetonitrile is a synthetic organic compound with significant applications in medicinal chemistry. It features a unique cyclic amine substitution, enhancing its bioactivity and stability. This compound demonstrates notable solubility properties, making it suitable for various research and development processes. Its structural complexity also offers opportunities for structural modifications, expanding its potential utility in drug discovery.
2-(1-cyclohexylpropan-2-yl)aminoacetonitrile structure
2028518-86-5 structure
商品名:2-(1-cyclohexylpropan-2-yl)aminoacetonitrile
CAS番号:2028518-86-5
MF:C11H20N2
メガワット:180.289902687073
CID:6585290
PubChem ID:165494364

2-(1-cyclohexylpropan-2-yl)aminoacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile
    • 2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
    • 2028518-86-5
    • EN300-1178381
    • インチ: 1S/C11H20N2/c1-10(13-8-7-12)9-11-5-3-2-4-6-11/h10-11,13H,2-6,8-9H2,1H3
    • InChIKey: QWRCVNICWBNGPX-UHFFFAOYSA-N
    • ほほえんだ: N(CC#N)C(C)CC1CCCCC1

計算された属性

  • せいみつぶんしりょう: 180.162648646g/mol
  • どういたいしつりょう: 180.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

2-(1-cyclohexylpropan-2-yl)aminoacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1178381-2.5g
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
2.5g
$1428.0 2023-06-08
Enamine
EN300-1178381-0.05g
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
0.05g
$612.0 2023-06-08
Enamine
EN300-1178381-0.5g
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
0.5g
$699.0 2023-06-08
Enamine
EN300-1178381-1000mg
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
1000mg
$914.0 2023-10-03
Enamine
EN300-1178381-50mg
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
50mg
$768.0 2023-10-03
Enamine
EN300-1178381-100mg
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
100mg
$804.0 2023-10-03
Enamine
EN300-1178381-2500mg
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
2500mg
$1791.0 2023-10-03
Enamine
EN300-1178381-5.0g
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
5g
$2110.0 2023-06-08
Enamine
EN300-1178381-5000mg
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
5000mg
$2650.0 2023-10-03
Enamine
EN300-1178381-0.25g
2-[(1-cyclohexylpropan-2-yl)amino]acetonitrile
2028518-86-5
0.25g
$670.0 2023-06-08

2-(1-cyclohexylpropan-2-yl)aminoacetonitrile 関連文献

2-(1-cyclohexylpropan-2-yl)aminoacetonitrileに関する追加情報

Introduction to 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile (CAS No. 2028518-86-5)

2-(1-cyclohexylpropan-2-yl)aminoacetonitrile, identified by its Chemical Abstracts Service (CAS) number 2028518-86-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural framework, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure incorporates a cyclohexyl group and an aminoacetonitrile moiety, which contribute to its reactivity and potential applications in drug development.

The significance of 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile lies in its utility as a building block for more complex chemical entities. The presence of the nitrile group (-CN) and the amino group (-NH₂) makes it a valuable precursor in the construction of heterocyclic compounds, which are widely prevalent in medicinal chemistry. Researchers have leveraged its structural features to explore novel scaffolds that exhibit promising biological activities.

In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting specific enzymatic pathways implicated in human diseases. The structural motif of 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile has been explored in the design of molecules that interact with proteins involved in metabolic disorders, inflammation, and cancer. Its cyclohexyl substituent provides steric hindrance, which can be fine-tuned to optimize binding affinity to biological targets.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By incorporating the 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile scaffold into drug candidates, scientists have been able to develop molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of this compound have shown potential in preclinical studies as inhibitors of tyrosine kinases, which are overexpressed in certain types of leukemia and solid tumors.

The nitrile group in 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile also facilitates further functionalization through hydrolysis or reduction reactions, allowing for the creation of diverse chemical libraries. This adaptability has made it a favorite among medicinal chemists who are tasked with generating novel compounds with tailored properties. The cyclohexyl side chain further enhances solubility and metabolic stability, making it an attractive component in drug-like molecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile derivatives with high precision. These virtual screening approaches have accelerated the discovery process by identifying promising candidates for experimental validation. By integrating experimental data with computational models, scientists have been able to refine their understanding of how this compound interacts with biological targets at the molecular level.

The pharmaceutical industry has also recognized the potential of 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile as a key intermediate in large-scale synthesis. Its robust chemical properties ensure compatibility with various synthetic protocols, making it suitable for industrial applications where efficiency and reproducibility are paramount. Companies specializing in custom synthesis have reported successful production runs of this compound, catering to both academic and industrial research needs.

From a biochemical perspective, the incorporation of the aminoacetonitrile group into drug candidates can influence pharmacokinetic profiles by affecting solubility and permeability across biological membranes. This has led to investigations into optimizing the compound’s properties through structural modifications. For example, replacing hydrogen atoms on the cyclohexyl ring with fluorine or chlorine atoms has been explored as a strategy to enhance metabolic stability while maintaining biological activity.

The growing body of literature on 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile underscores its importance as a versatile building block in synthetic chemistry. Its applications extend beyond kinase inhibition to include other therapeutic areas such as antiviral and anti-inflammatory drug discovery. The ability to modify its core structure while retaining key functional moieties has made it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.

In conclusion, 2-(1-cyclohexylpropan-2-yl)aminoacetonitrile (CAS No. 2028518-86-5) represents a significant advancement in pharmaceutical research due to its structural versatility and functional adaptability. Its role as an intermediate in synthesizing biologically active compounds continues to drive innovation across multiple therapeutic domains. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone molecule in modern drug development.

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